molecular formula C22H30O5 B569078 6beta-Methylprednisolone CAS No. 18462-27-6

6beta-Methylprednisolone

Cat. No. B569078
CAS RN: 18462-27-6
M. Wt: 374.477
InChI Key: VHRSUDSXCMQTMA-DZDRLISQSA-N
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Description

6beta-Methylprednisolone is a synthetic corticosteroid that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is commonly used in laboratory experiments to study the effects of corticosteroids on various biological processes.

Scientific Research Applications

These applications highlight the versatility of 6β-Methylprednisolone across different fields of research. Keep in mind that ongoing studies may reveal additional uses or refine existing ones. If you need further details or have specific questions, feel free to ask! 🌟

For more information, you can refer to the patent on the preparation method of 6β-Methylprednisolone and other relevant scientific literature .

Mechanism of Action

Target of Action

6beta-Methylprednisolone, a synthetic corticosteroid, primarily targets the glucocorticoid receptor . This receptor is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .

Mode of Action

6beta-Methylprednisolone interacts with its targets by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like 6beta-Methylprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The action of 6beta-Methylprednisolone affects several biochemical pathways. For instance, it has been shown to influence eight metabolic pathways related to steroid hormones and eicosanoids . These changes can influence various biological behaviors such as tumor cell proliferation, invasion, metastasis, and drug resistance .

Pharmacokinetics

The pharmacokinetics of 6beta-Methylprednisolone involves its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of 6beta-Methylprednisolone’s action are diverse and context-dependent. For instance, in the context of cancer, it has been suggested that 6beta-Methylprednisolone can influence tumor cell proliferation, invasion, metastasis, and drug resistance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6beta-Methylprednisolone. For instance, the efficacy of methylprednisolone in treating acute respiratory distress syndrome (ARDS) was found to be dose-dependent, highlighting the importance of the dosage in the treatment outcome . Moreover, the metabolic and metabolomic pathway dysregulations underlying high daily doses of intravenous methylprednisolone in COVID-19 patients were found to be influenced by the disease state .

properties

IUPAC Name

(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSUDSXCMQTMA-DZDRLISQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859122
Record name 6beta-Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Methylprednisolone

CAS RN

18462-27-6
Record name 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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